molecular formula C12H16BrN B13202264 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine

2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine

Cat. No.: B13202264
M. Wt: 254.17 g/mol
InChI Key: MGYQYGAOCUEGHD-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a bromophenyl group attached to a methylpyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine typically involves the reaction of 3-bromobenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Phenylmethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine
  • 2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine
  • 2-[(3-Methylphenyl)methyl]-2-methylpyrrolidine

Uniqueness

2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity in various applications.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

2-[(3-bromophenyl)methyl]-2-methylpyrrolidine

InChI

InChI=1S/C12H16BrN/c1-12(6-3-7-14-12)9-10-4-2-5-11(13)8-10/h2,4-5,8,14H,3,6-7,9H2,1H3

InChI Key

MGYQYGAOCUEGHD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CC2=CC(=CC=C2)Br

Origin of Product

United States

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